molecular formula C6H5BClFO2 B1591554 2-Chloro-4-fluorophenylboronic acid CAS No. 313545-72-1

2-Chloro-4-fluorophenylboronic acid

Cat. No.: B1591554
CAS No.: 313545-72-1
M. Wt: 174.37 g/mol
InChI Key: XOFNMNLYGPKKOV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenylboronic acid is a type of organoboron compound. It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Synthesis Analysis

The synthesis of this compound can be achieved through the Suzuki–Miyaura coupling reaction . This reaction involves the use of a variety of boron reagents, with properties tailored for application under specific coupling conditions .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BClFO2 . This compound consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a fluorine atom .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in Suzuki coupling reactions . It can also be used in the preparation of phenylboronic catechol esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 174.37 g/mol . It is a solid at room temperature .

Scientific Research Applications

Fluorescence Quenching Studies

2-Chloro-4-fluorophenylboronic acid and related boronic acid derivatives, like 4-fluoro-2-methoxyphenyl boronic acid, have been used in fluorescence quenching studies. These studies help in understanding the quenching mechanism of these compounds, which is important for applications in analytical chemistry and biological sensing (Geethanjali, Nagaraja, & Melavanki, 2015).

Suzuki–Miyaura Cross-Coupling Reactions

This compound plays a significant role in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal in organic chemistry and are widely used in the synthesis of various organic compounds, including pharmaceuticals (Lee, Schmink, & Berritt, 2020).

Spectroscopic and Structural Analysis

Studies involving spectroscopic techniques like FT-IR, FT-Raman, and NMR have utilized this compound and its analogs for detailed structural analysis. Such analyses are crucial for understanding the molecular properties and potential applications in materials science (Erdoğdu, Güllüoǧlu, & Kurt, 2009).

Crystal Structure Studies

The compound's role in forming supramolecular architectures has been explored through crystallography. Such studies are beneficial for the development of new materials with specific crystal structures (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Catalysis and Organic Synthesis

This compound is involved in various organic synthesis processes and catalytic reactions, demonstrating its versatility and importance in synthetic organic chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).

Pharmaceutical Research

Its derivatives have shown potential in pharmaceutical research, particularly in the synthesis of silicon-containing drugs and other novel compounds with potential medicinal applications (Troegel, Möller, Burschka, & Tacke, 2009).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is solid in form .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound’s action may be stable across a range of different chemical environments .

Safety and Hazards

2-Chloro-4-fluorophenylboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions of 2-Chloro-4-fluorophenylboronic acid research could involve its use in the synthesis of novel biologically active compounds . It could also be used in the development of new coupling reactions .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNMNLYGPKKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590368
Record name (2-Chloro-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313545-72-1
Record name (2-Chloro-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorobenzeneboronic acid
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Synthesis routes and methods I

Procedure details

n-Butyllithium (1.6 M solution in hexanes, 23.5 mmol, 14.7 mL) was added to 2-chloro-4-fluoro-1-iodobenzene (19.6 mmol, 5.0 g) in THF (120 mL) at −78° C. under an atmosphere of nitrogen. After stirring for thirty minutes the trimethylborate (76.6 mmol, 8.7 mL) was added over twenty minutes. The reaction was allowed to warm to room temperature overnight while stirring. The solution was then acidified with HCl (3 M, 200 mL), and extracted into EtOAc. The EtOAc was then extracted with NaOH (1 N, 4×100 mL), which was subsequently acidified with concentrated HCl forming (2-chloro-4-fluorophenyl)boronic acid as a white precipitate. The white precipitate (1.10 g, 33%) was filtered and dried. 1H NMR (CDCl3, 300 MHz): 7.96 (1H, t, J 8.1 Hz), 7.11 (1H, dd, J 8.8 and 2.5 Hz), 7.04 (1H, td, J 8.4 and 2.5 Hz), 5.28 (2H, s.)
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
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solvent
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8.7 mL
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reactant
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Quantity
200 mL
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reactant
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Synthesis routes and methods II

Procedure details

To 1.05 g Mg in THF (20 mL) was added catalytic I2 and then a 1 mL portion of the 2-Chloro-4-fluoro-iodobenzene (10 g total, 39 mmol) was added. The mixture was stirred, slowly warmed, and an exothermic reaction began. The remainder of the 2-Chloro-4-fluoro-iodobenzene was added at a rate to maintain the exotherm and then the reaction was heated to THF reflux for 2.5 h, then cooled to 23°. The resulting mixture was added with rapid stirring to a −70° solution of trimethyl borate (4.53 mL, 40 mmol) in THF (40 mL). The reaction was stirred at <0° for 20 min and at 23° for 16 h, then poured into 2N HCl (150 mL), stirred 2 h, and the THF was removed under vacuum. The residual aqueous solution was extracted with Et2O (3×200 mL) and the combined extracts were dried (Na2SO4) and concentrated to afford a red solid. Trituration with hexane and drying afforded the title compound as a tan solid. (1.89 g, 28%). 1H-NMR CD3OD δ 7.09 (m, 1H), 7.21 (m, 1H), 7.38 (m, 1H).
[Compound]
Name
Mg
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
20 mL
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Reaction Step One
Quantity
10 g
Type
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Quantity
0 (± 1) mol
Type
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Quantity
4.53 mL
Type
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Reaction Step Four
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40 mL
Type
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Reaction Step Four
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150 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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